molecular formula C8H13N5O B13619790 2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide

2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide

Cat. No.: B13619790
M. Wt: 195.22 g/mol
InChI Key: ZQSSPBJXSSOGKJ-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide is a chemical compound with the molecular formula C8H13N5O and a molecular weight of 195.22 g/mol This compound is notable for its unique structure, which includes a cyclopropyl group and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide typically involves the use of 3-amino-1,2,4-triazole as a key starting material . One common method involves the reaction of 3-amino-1,2,4-triazole with cyclopropylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide has a wide range of scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds that contain the 1,2,4-triazole ring . Some of these compounds include:

  • 1-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 1-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethanone

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the cyclopropyl group and the 1,2,4-triazole ring in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

2-amino-2-cyclopropyl-3-(1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C8H13N5O/c9-7(14)8(10,6-1-2-6)3-13-5-11-4-12-13/h4-6H,1-3,10H2,(H2,9,14)

InChI Key

ZQSSPBJXSSOGKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CN2C=NC=N2)(C(=O)N)N

Origin of Product

United States

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